2-Chloro-6-isopropylpyrimidine-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organoboron reagents for Suzuki–Miyaura coupling and various oxidizing and reducing agents for other reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-Chloro-6-isopropylpyrimidine-4-carboxylic acid is used in diverse scientific research applications, including:
Drug Development: The compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2 and inducible nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-6-isopropylpyrimidine-4-carboxylic acid include other pyrimidine derivatives with various substitutions on the pyrimidine ring .
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-propan-2-ylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-4(2)5-3-6(7(12)13)11-8(9)10-5/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWTOMGBYRJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC(=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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